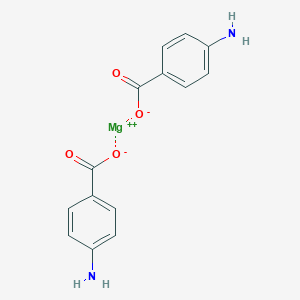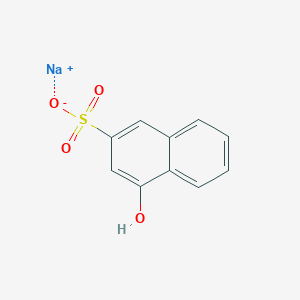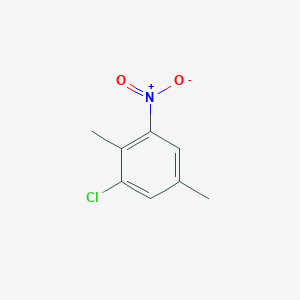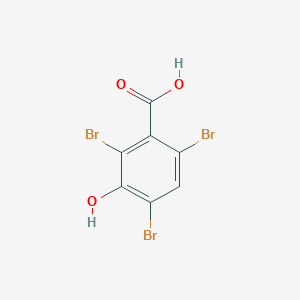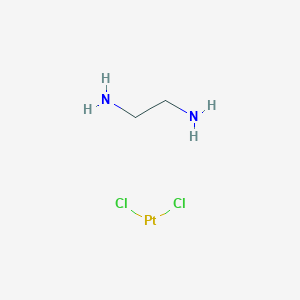
Dichlorure de platine(II) (éthylènediamine)
Vue d'ensemble
Description
Dichloro(ethylenediamine)platinum(II) is a coordination compound with the chemical formula (H₂NCH₂CH₂NH₂)PtCl₂. It is a platinum-based compound that has garnered significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The compound is known for its distinctive structure, where a platinum atom is coordinated with two chloride ions and one ethylenediamine ligand.
Applications De Recherche Scientifique
Dichloro(ethylenediamine)platinum(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for other platinum-based catalysts.
Biology: Studied for its interactions with biological molecules, including DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent, similar to other platinum-based drugs like cisplatin.
Industry: Used in electroplating and as a catalyst in various industrial processes.
Mécanisme D'action
Target of Action
Dichloro(ethylenediamine)platinum(II) primarily targets the respiratory system . It is often used as a catalyst precursor in industry, and it also serves as a starting reactant for some anti-cancer platinum compounds .
Mode of Action
It is hypothesized that platinum utilizes transporters for other metals to enter the cell .
Biochemical Pathways
It is known to be used as a catalyst in organic synthesis, such as hydrogenation reactions and selective oxidations . It can also be used in the preparation of homogeneous catalysts, for example, in organic synthesis to catalyze asymmetric reductions and asymmetric catalytic reactions .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The cellular pharmacology of Dichloro(ethylenediamine)platinum(II) has been compared in cisplatin-sensitive and resistant human ovarian carcinoma cells . The exposure of the compound significantly affected the platinum accumulation in these cells .
Action Environment
Dichloro(ethylenediamine)platinum(II) is generally stable under normal conditions, but it may decompose when exposed to high temperatures or in contact with oxidizing agents, releasing toxic hydrogen chloride gas . It should be stored in a sealed container, away from heat and fire sources . The compound’s action, efficacy, and stability could potentially be influenced by these environmental factors.
Analyse Biochimique
Biochemical Properties
Dichloro(ethylenediamine)platinum(II) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .
Cellular Effects
Dichloro(ethylenediamine)platinum(II) has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Dichloro(ethylenediamine)platinum(II) is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Dichloro(ethylenediamine)platinum(II) can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Dichloro(ethylenediamine)platinum(II) vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Dichloro(ethylenediamine)platinum(II) is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
Dichloro(ethylenediamine)platinum(II) is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Dichloro(ethylenediamine)platinum(II) and its effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichloro(ethylenediamine)platinum(II) can be synthesized through the reaction of platinum(II) chloride with ethylenediamine. The reaction typically takes place in an aqueous medium, and the product is isolated by filtration and recrystallization. The general reaction is as follows:
PtCl2+H2NCH2CH2NH2→(H2NCH2CH2NH2)PtCl2
Industrial Production Methods
Industrial production of Dichloro(ethylenediamine)platinum(II) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced as a precursor for other platinum-based catalysts and compounds used in various industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro(ethylenediamine)platinum(II) undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as ammonia or phosphines.
Oxidation and Reduction: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of various hydrolysis products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include ammonia, phosphines, and other nucleophiles. These reactions typically occur in aqueous or organic solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used.
Hydrolysis: Water or aqueous solutions are used, often under controlled pH conditions.
Major Products
Substitution Reactions: Products include various substituted platinum complexes.
Oxidation and Reduction: Products depend on the specific reagents used and can include different oxidation states of platinum.
Hydrolysis: Hydrolysis products include aquo complexes and other platinum species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: Cis-diamminedichloroplatinum(II), a well-known anticancer drug.
Carboplatin: Cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II), another platinum-based anticancer drug.
Oxaliplatin: Trans-l-diaminocyclohexane oxalato platinum(II), used in cancer treatment.
Uniqueness
Dichloro(ethylenediamine)platinum(II) is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various ligands makes it versatile for different applications. Additionally, its potential as an anticancer agent adds to its significance in medical research.
Propriétés
IUPAC Name |
dichloroplatinum;ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.2ClH.Pt/c3-1-2-4;;;/h1-4H2;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMABILRJNNFCPG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8Cl2N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14096-51-6 | |
| Record name | Dichloro(ethylenediamine)platinum(II) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14096-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloro(ethylenediamine)platinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


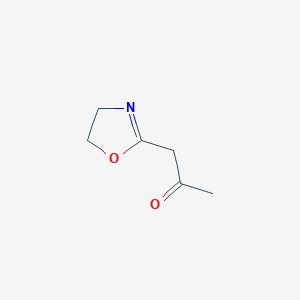
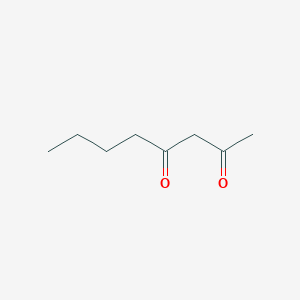
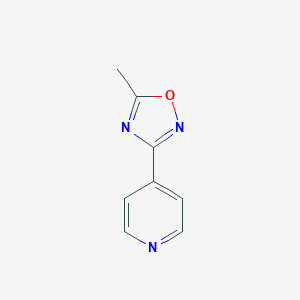
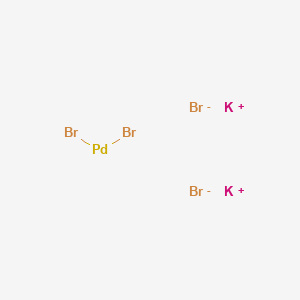
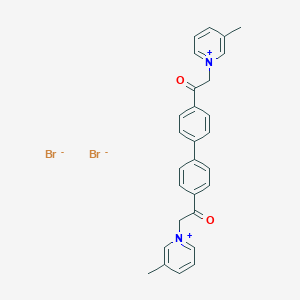
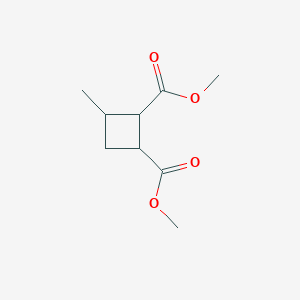
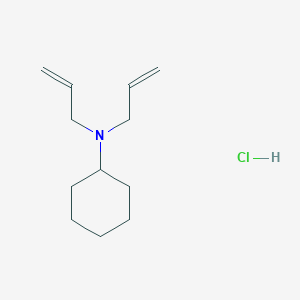
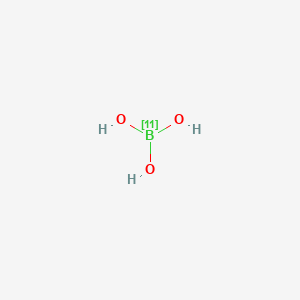
![Benzoxazolium, 3-(2-methoxyethyl)-2-[2-[[3-(2-methoxyethyl)-5-phenyl-2(3H)-benzoxazolylidene]methyl]-1-butenyl]-5-phenyl-, iodide](/img/structure/B81243.png)
